3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation of the benzothiazole derivative using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation Reaction: The final step involves the coupling of the sulfonylated benzothiazole with 3-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a potent inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform. This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain.
Molecular Pathways: By inhibiting MAO-B, the compound modulates the levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: These compounds share a similar benzothiazole core and have been studied for their MAO inhibitory activity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown potential as antimycobacterial agents and share structural similarities with benzothiazole derivatives.
Uniqueness
3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylsulfonyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a more effective therapeutic agent.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-6-4-5-13(9-15)18(21)20-14-7-8-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJPRJOEDVEVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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